![molecular formula C20H23N5O2 B3141723 N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-19-7](/img/structure/B3141723.png)
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Übersicht
Beschreibung
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy.
Wirkmechanismus
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide exerts its pharmacological effects by inhibiting the activity of various kinases that are involved in cell signaling pathways. Specifically, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide targets the Bruton's tyrosine kinase (BTK) and the phosphatidylinositol 3-kinase (PI3K) signaling pathways, which are known to play a critical role in cancer cell survival and proliferation. By inhibiting these pathways, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide induces apoptosis and inhibits cell growth in cancer cells.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to have potent inhibitory effects on cancer cell proliferation and survival in vitro and in vivo. In addition, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to inhibit the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is its potent inhibitory activity against various kinases that play a critical role in cancer cell proliferation and survival. In addition, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy. However, one of the limitations of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is its potential off-target effects, which may result in unwanted side effects.
Zukünftige Richtungen
There are several future directions for the development of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide as a therapeutic agent. One potential direction is the combination of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide with other targeted therapies or chemotherapy agents to enhance its efficacy. Another potential direction is the development of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide as a personalized medicine, where patient-specific genetic and molecular profiles are used to identify the most appropriate treatment regimen. Additionally, further studies are needed to evaluate the safety and efficacy of N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide in clinical trials, and to identify potential biomarkers that may predict response to treatment.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has shown potent inhibitory activity against various kinases that play a critical role in cancer cell proliferation and survival, including BTK, AKT, and FLT3. N-(4-isopropylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has also been shown to inhibit the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-propan-2-ylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13(2)15-6-8-16(9-7-15)21-20(26)18(19-22-24-25-23-19)12-14-4-10-17(27-3)11-5-14/h4-11,13,18H,12H2,1-3H3,(H,21,26)(H,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSCQLHREDZGRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.